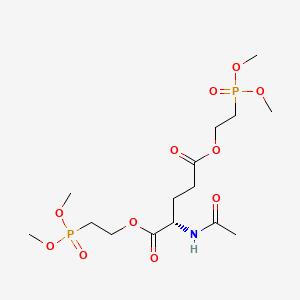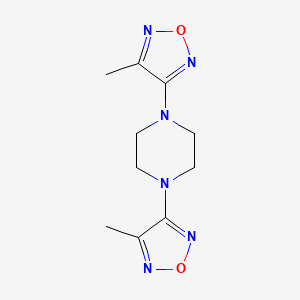
Piperazine, 1,4-bis(methylfurazanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis(methylfurazanyl)- is a compound that belongs to the class of piperazine derivatives. Piperazine itself is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of two methylfurazanyl groups attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazine, 1,4-bis(methylfurazanyl)-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using similar methods as those used in laboratory settings. The choice of method depends on factors such as yield, cost, and scalability. Photocatalytic synthesis and parallel solid-phase synthesis are some of the methods that have been explored for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Piperazine, 1,4-bis(methylfurazanyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, bases such as DBU, and catalysts like Ag2CO3. Reaction conditions vary depending on the specific reaction, but they often involve mild to moderate temperatures and controlled environments .
Major Products Formed: The major products formed from the reactions of Piperazine, 1,4-bis(methylfurazanyl)- depend on the type of reaction and the reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines, which can be further modified to obtain various substituted piperazines .
Aplicaciones Científicas De Investigación
Piperazine, 1,4-bis(methylfurazanyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their pharmacological activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also used in the development of drugs for various therapeutic applications .
Mecanismo De Acción
The mechanism of action of Piperazine, 1,4-bis(methylfurazanyl)- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which means they enhance the activity of the GABA neurotransmitter. This leads to the inhibition of neuronal activity, resulting in effects such as muscle relaxation and sedation . The compound’s interaction with other receptors and enzymes may also contribute to its pharmacological effects.
Comparación Con Compuestos Similares
Piperazine, 1,4-bis(methylfurazanyl)- can be compared with other similar compounds, such as piperidine and morpholine derivatives. While all these compounds contain nitrogen heterocycles, piperazine derivatives are unique due to the presence of two nitrogen atoms in a 1,4-relationship within the six-membered ring. This structural feature enhances their pharmacological and pharmacokinetic profiles . Similar compounds include Imatinib (Gleevec) and Sildenafil (Viagra), which also contain piperazine moieties and exhibit significant therapeutic activities .
Propiedades
Número CAS |
150012-65-0 |
|---|---|
Fórmula molecular |
C10H14N6O2 |
Peso molecular |
250.26 g/mol |
Nombre IUPAC |
3-methyl-4-[4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazin-1-yl]-1,2,5-oxadiazole |
InChI |
InChI=1S/C10H14N6O2/c1-7-9(13-17-11-7)15-3-5-16(6-4-15)10-8(2)12-18-14-10/h3-6H2,1-2H3 |
Clave InChI |
QSJPZFXEKCXMCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NON=C1N2CCN(CC2)C3=NON=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


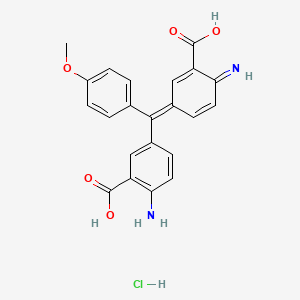

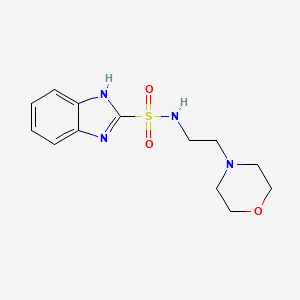
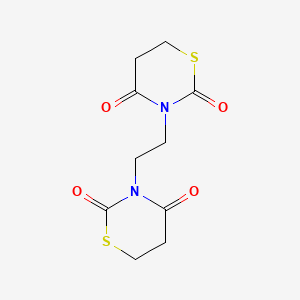
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
